Isotopic Shift for Specific Quantification
Phenylephrine glucuronide-d3 exhibits a molecular ion mass shift of +3 Da relative to unlabeled phenylephrine glucuronide due to the incorporation of three deuterium atoms (m/z 346.35 vs. 343.33 for [M+H]+) . This distinct mass difference allows the mass spectrometer to selectively monitor and quantify the analyte and internal standard in separate channels, eliminating signal interference . In contrast, an unlabeled internal standard would co-elute and share the exact same mass-to-charge ratio (m/z) as the analyte, rendering it indistinguishable and thus useless for quantitative correction [1].
+3.02 m/z mass shift
Target: 346.35 m/z vs. Unlabeled: 343.33 m/z
Supports interference-free quantification via distinct MS channels.
ESI positive mode; calculated from molecular formulas.
| Evidence Dimension | Mass-to-Charge Ratio (m/z) of [M+H]+ Ion |
|---|---|
| Target Compound Data | 346.35 m/z (for C₁₅H₁₈D₃NO₈) |
| Comparator Or Baseline | Unlabeled Phenylephrine Glucuronide: 343.33 m/z (for C₁₅H₂₁NO₈) |
| Quantified Difference | +3.02 m/z (mass shift) |
| Conditions | Electrospray Ionization (ESI) positive mode, calculated based on molecular formulas |
Why This Matters
This +3 Da mass shift is the fundamental prerequisite for using this compound as an internal standard; it provides a unique MS signal that is absent in the biological sample, enabling accurate and interference-free quantification.
- [1] KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. Retrieved from https://kcasbio.com/lc-ms-ms-internal-standards-critical-workflows-for-accurate-bioanalysis/ View Source
